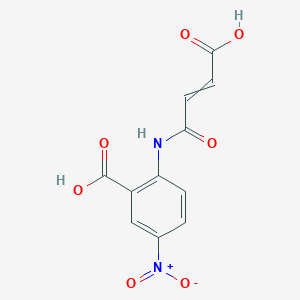
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of benzoic acid and features both carboxylic acid and nitro functional groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid typically involves the reaction of 5-nitroanthranilic acid with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
5-Nitroanthranilic acid+Maleic anhydride→2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Reduction of the nitro group: 2-(3-Carboxyprop-2-enoylamino)-5-aminobenzoic acid.
Reduction of the carboxylic acid group: 2-(3-Hydroxyprop-2-enoylamino)-5-nitrobenzoic acid.
Substitution of the nitro group: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the enzyme myeloperoxidase, which plays a key role in the inflammatory process. The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid can be compared with other similar compounds such as:
5-Aminosalicylic acid: Known for its anti-inflammatory properties.
2-Hydroxybenzoic acid:
3-Nitrobenzoic acid: Used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C11H8N2O7 |
|---|---|
Molekulargewicht |
280.19 g/mol |
IUPAC-Name |
2-(3-carboxyprop-2-enoylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H8N2O7/c14-9(3-4-10(15)16)12-8-2-1-6(13(19)20)5-7(8)11(17)18/h1-5H,(H,12,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
RRPTXYQMIDPGEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



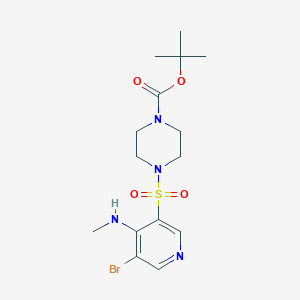
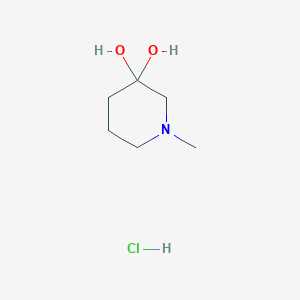
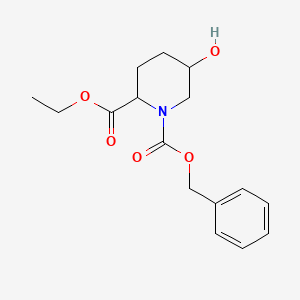
![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)
![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)
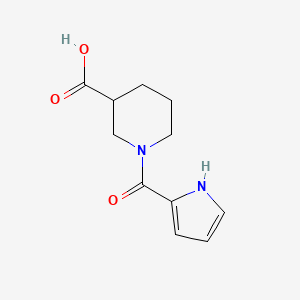



![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)

![2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate](/img/structure/B11816696.png)

